5-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

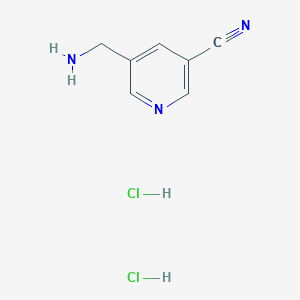

5-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3. It is also known as 5-(aminomethyl)nicotinonitrile dihydrochloride. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Pharmacological Research and Therapeutic Applications

Chlorogenic Acid (CGA) Pharmacological Review - Chlorogenic acid, a polyphenol, has demonstrated various therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective effects. This showcases the importance of studying similar compounds for their potential biological and pharmacological effects, which might be relevant to the research applications of 5-(Aminomethyl)nicotinonitrile dihydrochloride in exploring its therapeutic potentials (Naveed et al., 2018).

Bioactive Compounds in Disease Treatment - The review on chlorogenic acid emphasizes its role in lipid and glucose metabolism, suggesting the value of researching similar compounds for managing diseases such as diabetes and obesity. This aligns with potential research avenues for 5-(Aminomethyl)nicotinonitrile dihydrochloride in metabolic regulation and disease management (Jesús Santana-Gálvez et al., 2017).

Metabolic and Synthetic Pathways

- Metabolic Engineering for Sustainable Production - Research on the conversion of plant biomass to valuable chemicals highlights the significance of understanding and manipulating metabolic pathways. This indicates the potential for studying "5-(Aminomethyl)nicotinonitrile dihydrochloride" in the context of synthetic biology and metabolic engineering to produce bioactive compounds or materials (V. M. Chernyshev et al., 2017).

Diagnostic and Imaging Applications

- 5-ALA in Glioma Surgery - The use of 5-aminolevulinic acid (5-ALA) for fluorescence-guided surgery of gliomas illustrates the application of chemical compounds in diagnostics and surgical imaging. Similar research could explore the use of 5-(Aminomethyl)nicotinonitrile dihydrochloride in enhancing imaging techniques or as a diagnostic tool in medical applications (R. Díez Valle et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

The primary target of 5-(Aminomethyl)nicotinonitrile dihydrochloride is an enzyme called Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S- (5′-adenosyl)-L-methionine (SAM) to substrates such as nicotinamide (NCA), pyridine, and related analogues . This enzyme is predominantly expressed in the liver, but significant levels are also present in other tissues, including adipose tissue, kidney, brain, lung, heart, and muscle .

Mode of Action

5-(Aminomethyl)nicotinonitrile dihydrochloride functions to block the activity of NNMT . By inhibiting NNMT, it prevents the enzyme from transferring a methyl group from SAM to its substrates .

Biochemical Pathways

The inhibition of NNMT affects the methylation pathways involved in the detoxification of endogenous and exogenous drugs/xenobiotics . This results in the formation of methylated metabolic products . The inhibition of NNMT also appears to activate stem cells and boost skeletal muscle regeneration potential .

Result of Action

Inhibiting NNMT with 5-(Aminomethyl)nicotinonitrile dihydrochloride is associated with significant weight reduction, decreased fat mass and fat cell size, and lower plasma cholesterol and glucose levels . It has been linked to potential improvements in obesity-linked comorbidities .

Action Environment

It is known that the compound has a high solubility, which could influence its action, efficacy, and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)pyridine-3-carbonitrile dihydrochloride typically involves the reaction of 5-(aminomethyl)pyridine-3-carbonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:

5-(aminomethyl)pyridine-3-carbonitrile+2HCl→5-(aminomethyl)pyridine-3-carbonitrile dihydrochloride

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br

Propiedades

IUPAC Name |

5-(aminomethyl)pyridine-3-carbonitrile;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-2-6-1-7(3-9)5-10-4-6;;/h1,4-5H,2,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQBCISOMUSWSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C#N)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126161-24-6 |

Source

|

| Record name | 5-(aminomethyl)pyridine-3-carbonitrile dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2935731.png)

![Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate](/img/structure/B2935733.png)

![Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2935741.png)

![Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B2935742.png)

![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2935754.png)